molecular formula C32H46Cl2F3N3O2S B1673470 Fluphenazine decanoate dihydrochloride CAS No. 2376-65-0

Fluphenazine decanoate dihydrochloride

Cat. No.: B1673470
CAS No.: 2376-65-0
M. Wt: 664.7 g/mol
InChI Key: IJIYWOFSPALWMA-UHFFFAOYSA-N
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Description

Fluphenazine decanoate dihydrochloride is a salt form of a long-acting typical antipsychotic compound from the phenothiazine class. It acts primarily as a potent dopamine D2 receptor antagonist . This mechanism is central to its research applications in neuroscience and pharmacology, particularly for studying dopaminergic pathways and their role in behavior and disease models. The "decanoate" esterification is a key feature, as it confers extended duration of action, making the compound especially useful for establishing sustained models in preclinical research . In research settings, this compound is used to investigate the pathophysiology and treatment of schizophrenia . It is also utilized to model and study tardive dyskinesia, a potential side effect of long-term neuroleptic treatment characterized by involuntary movements . Beyond its central nervous system applications, in vitro studies have shown that the compound exhibits activity against Toxoplasma gondii in human fibroblast cell cultures, indicating its utility in parasitology research . Researchers value this compound for creating long-term pharmacological models. Studies have demonstrated that extended intramuscular administration in animal models can induce behavioral supersensitivity to dopamine and produce vacuous chewing movements, providing a valuable model for investigating side effects and treatment strategies . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl decanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44F3N3O2S.2ClH/c1-2-3-4-5-6-7-8-14-31(39)40-24-23-37-21-19-36(20-22-37)17-11-18-38-27-12-9-10-13-29(27)41-30-16-15-26(25-28(30)38)32(33,34)35;;/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIYWOFSPALWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46Cl2F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2376-65-0
Record name Fluphenazine decanoate dihydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9G3XK83YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Base Compound: Fluphenazine Hydrochloride

Fluphenazine decanoate dihydrochloride derives from fluphenazine hydrochloride (C₂₂H₂₆F₃N₃OS·2HCl), a potent dopamine antagonist. The decanoate esterification targets the hydroxyl group of fluphenazine’s ethanol side chain, enhancing lipophilicity for depot formulations.

Esterification with Decanoic Acid

The synthesis involves reacting fluphenazine base with decanoyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine catalyzes the reaction, yielding fluphenazine decanoate. Subsequent treatment with hydrochloric acid forms the dihydrochloride salt, enhancing water solubility for injection.

Table 1: Key Reaction Parameters for Esterification

Parameter Value/Description Source
Reactant molar ratio 1:1.2 (Fluphenazine:Decanoyl chloride)
Catalyst Triethylamine
Reaction temperature 0–5°C (controlled to prevent side reactions)
Purification Recrystallization from isopropyl alcohol

Analytical Validation and Quality Control

Chromatographic Purity Assessment

The United States Pharmacopeia (USP) mandates reversed-phase HPLC for quantifying fluphenazine decanoate and detecting impurities. A C18 column (4.6 mm × 25 cm, 10 µm) with UV detection at 254 nm separates fluphenazine decanoate from its hydrolysis product, fluphenazine.

Table 2: USP Chromatographic Conditions

Parameter Specification Source
Mobile phase Methanol:acetonitrile (1:1)
Flow rate 2 mL/min
Retention time (decanoate) ~12.5 minutes
Resolution (R) ≥3.0 between fluphenazine and decanoate

Assay Preparation and Standardization

The USP assay involves dissolving this compound in isopropyl alcohol and acetonitrile (1:5) to achieve 0.1 mg/mL solutions. System suitability tests confirm column efficiency and reproducibility, with ≤2.0% relative standard deviation for peak areas.

Formulation and Stability Profiling

Depot Injection Preparation

The final product is formulated as an oily injection (e.g., sesame oil) to delay systemic absorption. Sterile filtration (0.22 µm) and nitrogen sparging prevent oxidative degradation. The USP specifies limits for related substances, including fluphenazine sulfoxide (≤1.0%).

Comparative Pharmacokinetics of Fluphenazine Esters

Fluphenazine decanoate’s pharmacokinetics differ markedly from shorter-chain esters (e.g., enanthate). A crossover study in seven patients demonstrated:

Table 3: Pharmacokinetic Parameters of Fluphenazine Esters

Parameter Decanoate Enanthate Dihydrochloride Source
Tmax (days) 7–10 3–5 1–2
Elimination half-life 14–21 days 7–10 days 8–12 hours
Cmax (ng/mL) 1.2–1.8 2.5–3.2 12–15

The decanoate ester’s prolonged half-life correlates with its slower release from intramuscular depots, reducing dosing frequency to every 2–4 weeks.

Critical Challenges in Industrial Synthesis

Controlling Hydrolysis During Manufacturing

Residual moisture during synthesis accelerates ester hydrolysis to fluphenazine, necessitating strict anhydrous conditions. Karl Fischer titration ensures water content ≤0.1% in intermediates.

Polymorphism and Salt Selection

This compound exists in two polymorphic forms (I and II), with Form I exhibiting superior solubility. X-ray diffraction monitors crystal structure during salt formation.

Chemical Reactions Analysis

Types of Reactions

Fluphenazine decanoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Profile

Chemical Structure and Mechanism of Action
Fluphenazine decanoate dihydrochloride has the molecular formula C32H44F3N3O2S2HClC_{32}H_{44}F_{3}N_{3}O_{2}S\cdot 2HCl and a molecular weight of 591.8 g/mol. The compound acts primarily on the central nervous system (CNS), exerting its therapeutic effects through dopamine receptor antagonism, particularly at D2 receptors, although the exact mechanisms remain incompletely understood .

Dosage and Administration
Fluphenazine decanoate is administered via intramuscular or subcutaneous injection. Initial doses typically range from 12.5 mg to 25 mg, with maintenance doses adjusted based on patient response. The duration of effect can last several weeks, making it suitable for patients requiring consistent therapeutic levels without daily dosing .

Management of Schizophrenia

Fluphenazine decanoate is primarily indicated for the treatment of schizophrenia, particularly in patients who may have difficulty adhering to daily oral medication regimens. Clinical studies have demonstrated that patients receiving fluphenazine decanoate show lower relapse rates compared to those on placebo or oral fluphenazine hydrochloride .

StudyPopulationFindings
Rifkin et al. (1977)Remitted schizophrenicsLower relapse rates with fluphenazine decanoate vs. placebo; higher toxicity noted
JAMA Psychiatry (2024)Newly discharged patientsSimilar early relapse rates between fluphenazine decanoate and oral formulations; reduced long-term relapse with social therapy

Long-Term Treatment

The long-acting formulation allows for less frequent dosing, which can enhance compliance and stability in chronic cases. Studies indicate that fluphenazine decanoate can effectively maintain symptom control for up to four weeks after a single injection .

Reduced Movement Disorders

Compared to other antipsychotics, fluphenazine decanoate has been associated with fewer movement disorders (extrapyramidal symptoms), making it a preferable option for some patients .

Case Study: Efficacy in Chronic Schizophrenia

A multicenter study involving chronic schizophrenia patients demonstrated that switching from oral fluphenazine hydrochloride to fluphenazine decanoate resulted in sustained symptom control with fewer reported side effects related to movement disorders .

Study on Injection Frequency

A comparative study assessed the efficacy of administering fluphenazine decanoate every two weeks versus every six weeks. Both regimens showed similar effectiveness in controlling symptoms, suggesting flexibility in treatment protocols based on patient needs .

Adverse Effects and Considerations

While generally effective, fluphenazine decanoate is not without risks. Common adverse effects include sedation, akinesia, and potential cardiovascular issues. Monitoring is crucial, especially during initial dosing and when adjusting treatment plans .

Mechanism of Action

Fluphenazine decanoate dihydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action leads to a decrease in the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis. The compound is believed to depress the reticular activating system, which plays a role in regulating wakefulness and alertness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic Properties

Fluphenazine decanoate dihydrochloride is compared with its shorter-acting analogs, fluphenazine hydrochloride (oral/immediate-release) and fluphenazine enanthate (another long-acting ester), as well as structurally distinct antipsychotics like zuclopenthixol decanoate. Key pharmacokinetic differences include:

Parameter Fluphenazine Dihydrochloride Fluphenazine Enanthate Fluphenazine Decanoate Zuclopenthixol Decanoate
Peak Plasma Time 2–4 hours 2–3 days 7–10 days 3–7 days
Elimination Half-life 15–30 hours 6–9 days 14–21 days 17–21 days
Dosing Frequency Daily 7–14 days 14–28 days 14–28 days

Sources: .

Fluphenazine decanoate exhibits the longest half-life (14–21 days) due to slow ester hydrolysis and gradual release from intramuscular deposits, whereas the dihydrochloride form is rapidly absorbed and eliminated .

Clinical Efficacy and Duration of Action

  • EEG Profiles: Quantitative EEG studies show that fluphenazine decanoate induces significant electrophysiological changes (e.g., increased delta and beta activity) similar to other major tranquilizers. Maximum EEG alterations occur in the second week post-injection, compared to the first week for enanthate, confirming its prolonged activity .
  • However, decanoate was associated with higher discontinuation rates due to severe extrapyramidal symptoms (e.g., akinesia in 35% of patients) .
  • Comparative Trials: A double-blind trial demonstrated equivalent efficacy between fluphenazine decanoate and clopenthixol decanoate in chronic schizophrenia, though clopenthixol had marginally better tolerability .

Chemical Stability and Formulation

  • Oxidation Sensitivity: Fluphenazine hydrochloride is prone to oxidation, forming N- and S-oxides, which necessitates stabilization with antioxidants. The decanoate ester, however, shows greater stability in depot formulations due to its lipophilic nature .
  • Impurity Profiles: USP standards for this compound specify limits for impurities like desmethyl metabolites, ensuring batch consistency .

Comparison with Zuclopenthixol Decanoate

A pharmacokinetic study found zuclopenthixol decanoate achieves earlier peak plasma concentrations (3–7 days vs. 7–10 days for fluphenazine decanoate) but similar elimination half-lives (~17–21 days). Both drugs show comparable efficacy, though zuclopenthixol may have a lower risk of EPS .

Biological Activity

Fluphenazine decanoate dihydrochloride is a long-acting antipsychotic medication primarily used in the management of schizophrenia. It is a derivative of fluphenazine, a phenothiazine antipsychotic, and acts primarily as a dopamine D2 receptor antagonist. This article explores its biological activity, pharmacodynamics, clinical efficacy, and potential side effects based on diverse sources.

  • Molecular Formula : C₃₂H₄₆Cl₂F₃N₃O₂S
  • Molecular Weight : 664.69 g/mol
  • CAS Number : 2376-65-0

Fluphenazine decanoate exerts its effects by blocking dopamine D2 receptors in the central nervous system (CNS), which is crucial for its antipsychotic properties. The esterification with decanoate prolongs its duration of action compared to oral formulations, allowing for less frequent dosing and improved patient compliance.

In Vitro Studies

Fluphenazine decanoate has demonstrated various biological activities:

  • Dopamine Receptor Inhibition : It effectively inhibits dopamine D2 receptors, which is essential for its role in treating psychosis.
  • Antiparasitic Activity : In human fibroblast cell cultures, it exhibits activity against Toxoplasma gondii with an IC50 value of 1.7 mM .

In Vivo Studies

Animal studies have provided insights into the pharmacological effects of fluphenazine decanoate:

  • Behavioral Modulation : In Cebus apella monkeys, administration of fluphenazine decanoate at doses of 0.22 mg/kg followed by 0.33 mg/kg intramuscularly reduced aggressive behavior over an extended treatment period .
  • Induction of Tardive Dyskinesia : In rats, doses of 25 mg/kg administered six times over 24 weeks induced mouth movements, serving as a model for human tardive dyskinesia .
  • Endocrine Effects : A study showed that doses of 1 to 3 mg/kg/day in adult male rats resulted in hyperprolactinemia and suppression of gonadotropins, indicating potential antifertility effects .

Clinical Efficacy

A systematic review involving 73 randomized controlled trials with 4870 participants assessed the efficacy of fluphenazine decanoate in treating schizophrenia:

  • Relapse Rates : Compared to placebo, fluphenazine decanoate significantly reduced relapse rates in one long-term study (RR 0.35) but showed no significant differences in mortality or overall relapse rates across other studies .
  • Movement Disorders : It produced fewer general movement disorders compared to oral antipsychotics, although overall effects were similar to other depot formulations .

Case Studies

  • Long-term Treatment Outcomes :
    • A study involving newly discharged schizophrenic patients indicated that those receiving fluphenazine decanoate combined with social therapy had a reduced risk of relapse over time compared to those receiving only medication .
  • Dose Reduction Strategies :
    • A double-blind study tested different dosing intervals (every two weeks vs. every six weeks) for fluphenazine decanoate without significant differences in relapse or symptom measures, suggesting flexibility in treatment regimens .

Side Effects and Considerations

While fluphenazine decanoate is effective for managing schizophrenia, it is associated with several side effects:

  • Extrapyramidal Symptoms (EPS) : Patients may experience movement disorders due to dopamine blockade.
  • Hyperprolactinemia : Increased prolactin levels can lead to sexual dysfunction and gynecomastia.
  • Sedation and Hypotension : Although less sedating than some phenothiazines, caution is advised due to potential hypotensive effects .

Q & A

Q. How can biomarker studies identify responders to this compound in heterogeneous schizophrenia populations?

  • Methodological Guidance : Profile peripheral blood mononuclear cells (PBMCs) for dopamine receptor polymorphisms (e.g., DRD2 Taq1A). Combine with fMRI to assess prefrontal cortex activation. Machine learning algorithms can integrate genetic and imaging data to predict treatment response .

Q. Tables for Key Data

Property This compound Fluphenazine Enanthate Dihydrochloride
CAS Registry Number 5002-47-12746-81-8
Molecular Weight 622.63 g/mol594.58 g/mol
Recommended Storage 2–8°C, protected from light2–8°C, protected from light
Half-Life (in vivo) 14–21 days7–10 days
Key Degradation Pathway Hydrolysis of ester bondOxidation of phenothiazine ring

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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